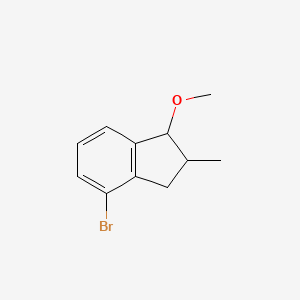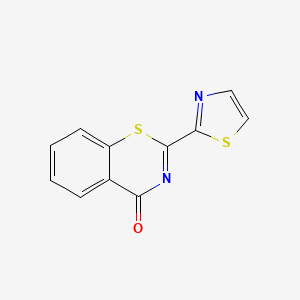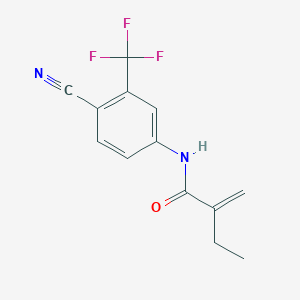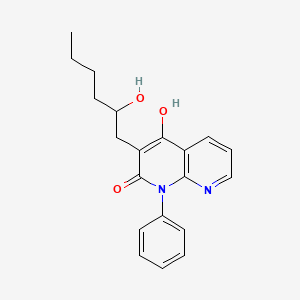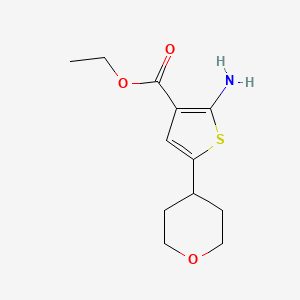
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a tetrahydropyran ring, and an ethyl ester group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of a base such as potassium hydroxide and solvents like dimethylformamide (DMF) under microwave irradiation .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications .
化学反应分析
Types of Reactions
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学研究应用
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
作用机制
The mechanism of action of ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino group and ethyl ester group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but with a benzo-fused thiophene ring.
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Contains a cyclohepta-fused thiophene ring.
Uniqueness
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate is unique due to the presence of the tetrahydropyran ring, which can impart distinct steric and electronic properties.
属性
分子式 |
C12H17NO3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC 名称 |
ethyl 2-amino-5-(oxan-4-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C12H17NO3S/c1-2-16-12(14)9-7-10(17-11(9)13)8-3-5-15-6-4-8/h7-8H,2-6,13H2,1H3 |
InChI 键 |
CADBCKVZRPEWGH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1)C2CCOCC2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
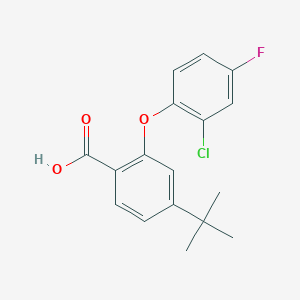
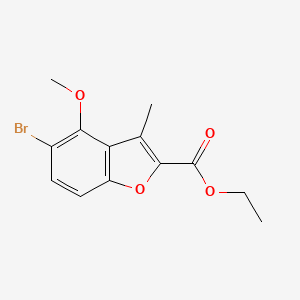
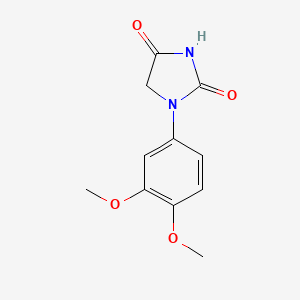
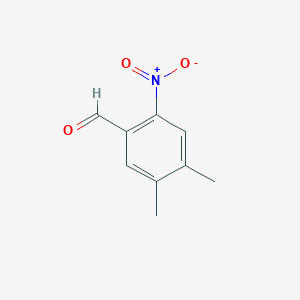
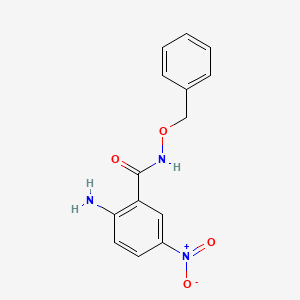
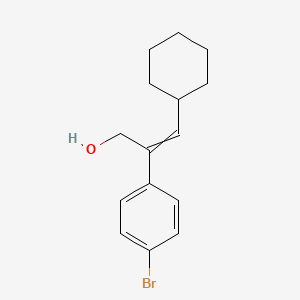
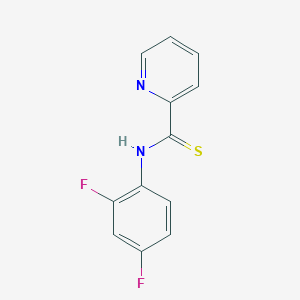
![6-((6-Vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B8326876.png)

![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B8326890.png)
